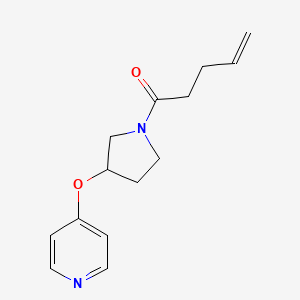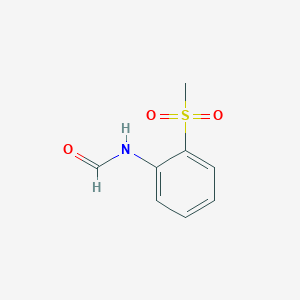![molecular formula C20H19Cl2N3O B2746889 4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one CAS No. 915189-57-0](/img/structure/B2746889.png)
4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one” is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This core is a fusion of benzene and imidazole . The molecule also contains a dichlorophenyl group and a pyrrolidinone group.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide was achieved in two steps. In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield. The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded the final product .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzimidazole core is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The dichlorophenyl group is a phenyl ring with two chlorine atoms attached, and the pyrrolidinone group is a five-membered ring containing nitrogen and oxygen.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The benzimidazole core, for instance, is known to participate in a wide range of chemical reactions . The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, and the pyrrolidinone group can participate in reactions involving the carbonyl group .Scientific Research Applications
Cancer Research Applications
Benzimidazole derivatives, such as ABT-888, a PARP (Poly(ADP-ribose) polymerase) inhibitor, have shown significant promise in the treatment of cancer. These compounds exhibit high potency against PARP enzymes, crucial for DNA repair processes. Their effectiveness in enhancing the efficacy of chemotherapy in cancer models, particularly in melanoma and breast cancer xenograft models, underscores their potential as adjunct cancer therapies. The development of cyclic amine-containing benzimidazole carboxamide PARP inhibitors has been instrumental in advancing cancer treatment research, offering new avenues for therapeutic interventions (Penning et al., 2009).
Agricultural Applications
In agriculture, benzimidazole derivatives such as carbendazim (MBC) and tebuconazole (TBZ) are utilized for their fungicidal properties. These compounds are incorporated into solid lipid nanoparticles and polymeric nanocapsules to improve the delivery and efficacy of fungicides. This innovative approach enhances the bioavailability of these compounds, reduces environmental toxicity, and mitigates the degradation or leaching of active ingredients, thereby providing a more efficient and sustainable solution for the prevention and control of fungal diseases in plants (Campos et al., 2015).
Material Science Applications
Benzimidazole derivatives are also explored in material science, particularly in the development of new polymeric materials. These derivatives have been incorporated into soluble polyimides, exhibiting improved adhesion to copper and possessing high thermal stability. The application of these materials as interlevel dielectrics in electronic devices showcases the versatility of benzimidazole derivatives in enhancing material properties for technological advancements (Chung et al., 2001).
Antimicrobial Research
The synthesis and evaluation of benzimidazole derivatives for their antimicrobial activity have been a significant area of research. These compounds have been tested against various bacterial and fungal strains, showing promising results as potential antimicrobial agents. The development of novel 2-substituted-1H-benzimidazole derivatives and their evaluation for antimicrobial efficacy highlight the potential of these compounds in addressing the growing concern of antimicrobial resistance (Abdellatif et al., 2013).
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by benzimidazole derivatives , this compound could be a promising candidate for drug development. Further studies could also explore its mechanism of action and potential uses in various fields.
properties
IUPAC Name |
4-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1-ethylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O/c1-2-24-12-14(10-19(24)26)20-23-17-5-3-4-6-18(17)25(20)11-13-7-8-15(21)16(22)9-13/h3-9,14H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNLLSMERIHQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

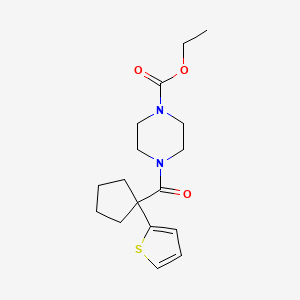

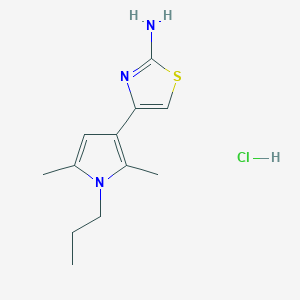

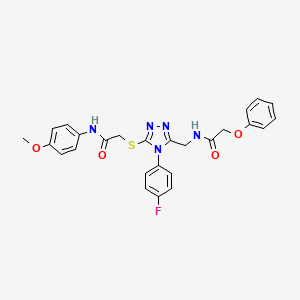


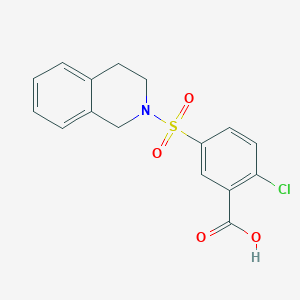
![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2746821.png)
![N-([2,3'-bifuran]-5-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2746825.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide](/img/structure/B2746826.png)
